Cas no 1562174-34-8 (6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one)

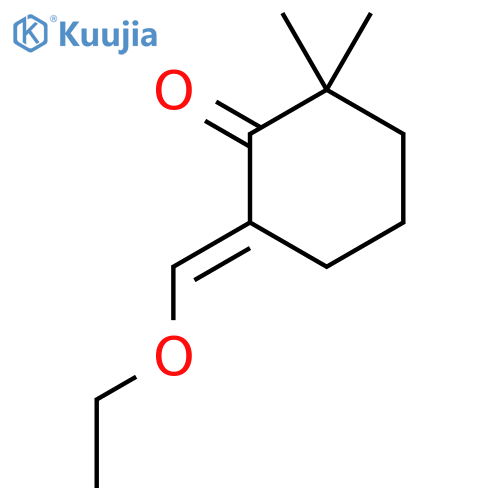

1562174-34-8 structure

商品名:6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

-

- 1562174-34-8

- CS-0348435

- 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one

- 6-(Ethoxymethylene)-2,2-dimethylcyclohexan-1-one

- Cyclohexanone, 6-(ethoxymethylene)-2,2-dimethyl-

-

- インチ: 1S/C11H18O2/c1-4-13-8-9-6-5-7-11(2,3)10(9)12/h8H,4-7H2,1-3H3/b9-8+

- InChIKey: RSPHSTSDZLJDHX-CMDGGOBGSA-N

- ほほえんだ: O=C1/C(=C/OCC)/CCCC1(C)C

計算された属性

- せいみつぶんしりょう: 182.130679813g/mol

- どういたいしつりょう: 182.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.004±0.06 g/cm3(Predicted)

- ふってん: 259.2±19.0 °C(Predicted)

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126613-0.25g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1126613-10.0g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 10g |

$3807.0 | 2023-05-23 | ||

| Enamine | EN300-1126613-5.0g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 5g |

$2566.0 | 2023-05-23 | ||

| Enamine | EN300-1126613-1.0g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 1g |

$884.0 | 2023-05-23 | ||

| Enamine | EN300-1126613-2.5g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1126613-0.5g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 95% | 0.5g |

$739.0 | 2023-10-26 | |

| Enamine | EN300-1126613-5g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1126613-1g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 95% | 1g |

$770.0 | 2023-10-26 | |

| Enamine | EN300-1126613-10g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 95% | 10g |

$3315.0 | 2023-10-26 | |

| Enamine | EN300-1126613-0.1g |

6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one |

1562174-34-8 | 95% | 0.1g |

$678.0 | 2023-10-26 |

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one 関連文献

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

1562174-34-8 (6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one) 関連製品

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 68551-17-7(Isoalkanes, C10-13)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量